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Compound of Interest |

1-Formyilcyclopropane-1-
Compound Name:
carbonitrile

CAS No.: 941687-63-4

Cat. No.: B1441256

Get Quote

Due to the compound's reactivity as an intermediate, empirical boiling point and density data
are rarely published in standard open-access databases; it is typically generated in situ or
stored under strict cold-chain conditions. However, its physical properties can be accurately
modeled based on its molecular structure.

» Density: The presence of two strongly electron-withdrawing and highly polar groups (cyano
and formyl) on a compact cyclopropane ring significantly increases the molecular density
compared to an unsubstituted cyclopropane. The density of 1-formylcyclopropane-1-
carbonitrile is estimated to be in the range of 1.05 to 1.15 g/cm3.

» Boiling Point: The strong dipole-dipole interactions imparted by the nitrile group, combined
with the hydrogen-bond accepting nature of the formyl group, elevate the boiling point. At
atmospheric pressure (760 mmHg), the predicted boiling point lies between 180 °C and 210
°C. However, heating this highly strained, electron-deficient ring system to such
temperatures risks thermal decomposition or base-catalyzed polymerization. Consequently,
purification is exclusively performed via high-vacuum distillation.
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Table 1: Quantitative Physicochemical Summary

Property Value | Description

IUPAC Name 1-Formylcyclopropane-1-carbonitrile
CAS Number 941687-63-4

Molecular Formula C5H5NO

Molecular Weight 95.10 g/mol

Physical Form Colorless to pale yellow liquid
Estimated Density ~1.05-1.15 g/cm?3

) . ] ~180 — 210 °C (Decomposes at atmospheric
Estimated Boiling Point
pressure)

Storage Conditions -20 °C, Inert Atmosphere (Argon/Nitrogen)[1]

Causality of Storage Protocols

Chemical suppliers mandate cold-chain transportation and storage at -20 °C under an inert
atmosphere,[1]. This is driven by two mechanistic vulnerabilities:

» Autoxidation: The aldehyde moiety is highly susceptible to autoxidation in the presence of
atmospheric oxygen, which rapidly converts the formyl group into a carboxylic acid (yielding
1-cyanocyclopropane-1-carboxylic acid).

» Ring Instability: The geminal electron-withdrawing groups increase the electrophilicity of the
cyclopropane ring. At room temperature, trace impurities (especially bases) can trigger ring-
opening or cyano-mediated polymerization.

Validated Synthetic Methodology: Chemoselective
Oxidation

The most reliable and chemoselective method for synthesizing 1-formylcyclopropane-1-
carbonitrile is the oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile using Dess-Martin
Periodinane (DMP)[2].
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Expert Insight (Causality of Reagent Choice): While Jones reagent (CrOs/H2S0a4) is a common

oxidizer, it is too harsh and would over-oxidize the aldehyde to a carboxylic acid, while its

strongly acidic nature risks opening the cyclopropane ring. Swern oxidation is viable but

requires ultra-low temperatures (-78 °C) and generates noxious dimethyl sulfide. DMP operates

at mild temperatures, is highly chemoselective for primary alcohols, and prevents over-

oxidation.

Step-by-Step Protocol

Preparation: Dissolve 1.0 equivalent of 1-(hydroxymethyl)cyclopropanecarbonitrile in
anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

Oxidation: Cool the solution to 12 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP)
portion-wise to control the mild exotherm|[2].

Reaction: Remove the cooling bath and allow the mixture to stir at room temperature
overnight. Monitor completion via TLC or LC-MS.

Quenching (Self-Validating Step): Pour the reaction mixture into a 1:1 solution of saturated
agueous NaHCOs and saturated aqueous Naz2S20:s.

o Mechanism: The Naz2S20s reduces unreacted DMP and iodinane byproducts into water-
soluble species. The NaHCOs neutralizes the acetic acid byproduct generated during the
oxidation, preventing acid-catalyzed degradation of the sensitive formyl cyclopropane.

Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine,
dry over anhydrous Na=SO0s, filter, and concentrate under reduced pressure (keeping the
water bath below 30 °C to prevent degradation).
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Workflow for the chemoselective DMP oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile.

Downstream Applications in Drug Development
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The orthogonal reactivity of the aldehyde and nitrile groups allows for precise, sequential
transformations. 1-Formylcyclopropane-1-carbonitrile is heavily utilized in the synthesis of
targeted protein degraders (e.g., VAV1 degraders)[3] and Janus kinase (JAK) inhibitors[2]. The
most critical workflow is the reductive amination of the aldehyde to form an aminomethyl-
cyclopropane-carbonitrile motif.

Expert Insight (Causality of Reagent Choice): Sodium triacetoxyhydroborate (NaBH(OAC)3) is
selected over Sodium borohydride (NaBH4). NaBHa is too aggressive and would reduce the
unreacted aldehyde directly to an alcohol before the imine intermediate can fully form.
NaBH(OAc)s is a mild, sterically hindered reducing agent that is highly chemoselective for
imines/iminiums over aldehydes, making it the gold standard for this transformation[3].

Step-by-Step Protocol: Reductive Amination

e Imine Formation: To a solution of 1-formylcyclopropane-1-carbonitrile (1.0 eq) in DCM,
add the target primary or secondary amine (1.5 eq). Stir at 25 °C for 1 hour to allow the
imine/iminium intermediate to form[3].

e Reduction: Add sodium triacetoxyhydroborate (1.8 eq) portion-wise to the solution[3].
e Maturation: Stir the reaction at 25 °C for 12—24 hours.

o Workup: Quench the reaction with saturated agueous NaHCOs to destroy excess hydride.
Extract with DCM, dry over NazSQOa4, and purify the resulting aminomethyl-cyclopropane
derivative via flash column chromatography or preparative HPLC.
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Reductive amination workflow utilizing mild hydride reduction for downstream API synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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